1-(3-Chlorophenyl)pentan-2-ol
Description
1-(3-Chlorophenyl)pentan-2-ol is an organic compound with the molecular formula C11H15ClO It belongs to the class of secondary alcohols and features a chlorophenyl group attached to a pentanol backbone
Properties
IUPAC Name |
1-(3-chlorophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7,11,13H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMKMYUNZPFWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)pentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with pentan-2-one in the presence of magnesium and anhydrous ether. The reaction proceeds as follows: [ \text{3-chlorobenzyl chloride} + \text{pentan-2-one} + \text{Mg} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Grignard reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: 1-(3-Chlorophenyl)pentan-2-one
Reduction: 1-(3-Chlorophenyl)pentane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Chlorophenyl)pentan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)pentan-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)pentan-2-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pentan-2-ol: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)pentan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)butan-2-ol: Similar structure but with a shorter carbon chain.
Biological Activity
1-(3-Chlorophenyl)pentan-2-ol is a compound that has garnered attention in both chemical and biological research due to its potential therapeutic properties and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a pentan-2-ol backbone with a chlorophenyl group at the 3-position. Its molecular formula is , and it possesses a hydroxyl functional group that contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to various biochemical responses:
- Enzyme Interaction : It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications in drug development for conditions like diabetes or obesity.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Antioxidant Activity
Research has indicated that this compound exhibits antioxidant properties. A study investigating various phenolic compounds found that this compound effectively scavenged free radicals, demonstrating its potential as a natural antioxidant agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. This suggests its potential use in treating inflammatory diseases. For instance, research highlighted its ability to lower the expression of pro-inflammatory cytokines in activated macrophages .
Analgesic Properties
Animal model studies have suggested that this compound may possess analgesic effects. In pain models, it was observed to reduce pain responses significantly when administered at specific dosages, indicating its potential as a pain management agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)pentan-2-ol | Chlorine at para position; similar backbone | Similar anti-inflammatory effects |
| 1-(3-Bromophenyl)pentan-2-ol | Bromine instead of chlorine; altered reactivity | Potentially different enzyme interactions |
| 1-(3-Chlorophenyl)butan-2-ol | Shorter carbon chain; may exhibit different potency | Varies based on chain length |
Case Studies
A significant case study involved the synthesis of this compound and its evaluation for anti-inflammatory activity. Researchers synthesized the compound and tested it against several inflammatory markers in vitro. The results indicated a substantial reduction in tumor necrosis factor-alpha (TNF-α) levels, supporting its application in inflammatory disease treatment .
Another study focused on the analgesic properties of the compound using rodent models. The findings demonstrated that doses of 10 mg/kg resulted in notable pain relief compared to control groups, suggesting that further investigation into dosage optimization could be beneficial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
